

# Physical and chemical properties of Fluoroacetaldehyde

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## Compound of Interest

Compound Name: Fluoroacetaldehyde

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An In-depth Technical Guide on the Physical and Chemical Properties of **Fluoroacetaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fluoroacetaldehyde** ( $C_2H_3FO$ ) is a reactive organofluorine compound of significant interest in medicinal chemistry and biochemical research. As an aldehyde, it serves as a versatile building block for synthesizing fluorinated analogs of biological molecules, which are crucial in the development of antiviral and anticancer agents. The introduction of fluorine can significantly alter the metabolic stability, bioavailability, and binding affinity of therapeutic compounds.

**Fluoroacetaldehyde** is notably a key metabolic precursor to the natural toxins fluoroacetate and 4-fluorothreonine, biosynthesized by the bacterium *Streptomyces cattleya*.<sup>[1][2]</sup> This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and biological significance.

## Physical Properties

**Fluoroacetaldehyde** is a low-boiling point liquid. Its physical properties are summarized in the table below. Note that some values reported in the literature show discrepancies, which may be due to different experimental conditions.

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>3</sub> FO	[3][4][5]
Molecular Weight	62.04 g/mol	[4][6]
Boiling Point	19-23 °C	[7][8]
43.9 °C at 760 mmHg	[3][9]	
41-46 °C at 160 Torr	[10]	
Density	0.964 g/cm <sup>3</sup>	[3][9]
1.2410 g/cm <sup>3</sup> at 20 °C	[7][10]	
Vapor Pressure	370 mmHg at 25 °C	[3][9]
Refractive Index	1.29	[3][7]
IUPAC Name	2-fluoroacetaldehyde	[4]
CAS Number	1544-46-3	[3][4][6]

## Chemical Properties and Reactivity

### Electronic Structure and Reactivity

The chemical behavior of **fluoroacetaldehyde** is dominated by the presence of a highly electronegative fluorine atom on the  $\alpha$ -carbon. This fluorine atom exerts a strong electron-withdrawing inductive effect, which significantly polarizes the carbonyl group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated acetaldehyde.[6]

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.[6]

Caption: General mechanism of nucleophilic addition to **fluoroacetaldehyde**.

### Hydrolytic Stability and Hydrate Formation

In aqueous solutions, **fluoroacetaldehyde** can exist in equilibrium with its corresponding hydrate, a geminal diol ( $\text{FCH}_2(\text{OH})_2$ ). This is a common characteristic of aldehydes, particularly those with electron-withdrawing groups that destabilize the carbonyl group.[6] In the presence of certain buffers, such as Tris, **fluoroacetaldehyde** can react to form stable oxazolidine adducts.[6][11]

## Keto-Enol Tautomerism

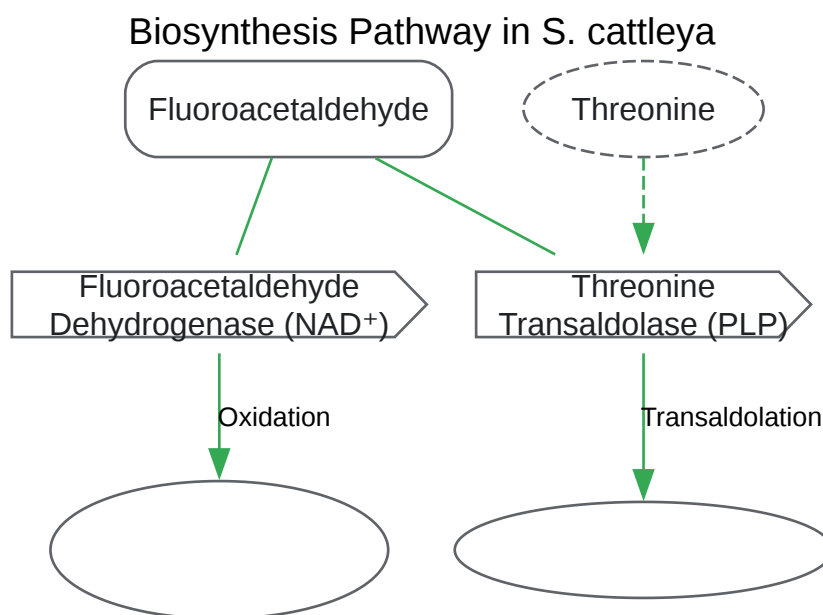
**Fluoroacetaldehyde** exists in a tautomeric equilibrium between its keto (aldehyde) and enol (alkene-alcohol) forms. Computational studies using density functional theory (DFT) and other high-level methods have consistently demonstrated that the keto form is substantially more stable. The energy difference is calculated to be approximately 10-11 kcal/mol, indicating that the enol tautomer is present in exceptionally small amounts at equilibrium under standard conditions.[6] This stability is partly attributed to negative hyperconjugation effects within the keto conformer.[6]

## Biological Significance and Pathways

**Fluoroacetaldehyde** is a crucial intermediate in the biosynthesis of fluorinated natural products in the bacterium *Streptomyces cattleya*. [1][11][12] It serves as the direct precursor to both the potent metabolic poison fluoroacetate and the non-proteinogenic amino acid 4-fluorothreonine. [2][13]

Two key enzymes mediate its biotransformation:

- **Fluoroacetaldehyde Dehydrogenase**: An  $\text{NAD}^+$ -dependent enzyme that oxidizes **fluoroacetaldehyde** to fluoroacetate. [13][14][15]
- **4-Fluorothreonine Transaldolase**: A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes a reaction between **fluoroacetaldehyde** and threonine to form 4-fluorothreonine. [11][13]



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Caption: Biotransformation of **fluoroacetaldehyde** in *S. cattleya*.

## Experimental Protocols

### Radiosynthesis of [<sup>18</sup>F]Fluoroacetaldehyde

The synthesis of **fluoroacetaldehyde** labeled with fluorine-18 is vital for developing radiotracers for Positron Emission Tomography (PET). A common method is a two-step, one-pot procedure.[6]

- Step 1: Nucleophilic Fluorination: A suitable precursor, such as a di-functionalized molecule, undergoes nucleophilic substitution with no-carrier-added [<sup>18</sup>F]fluoride.
- Step 2: Oxidation: The resulting intermediate is then oxidized to yield [<sup>18</sup>F]**fluoroacetaldehyde**.

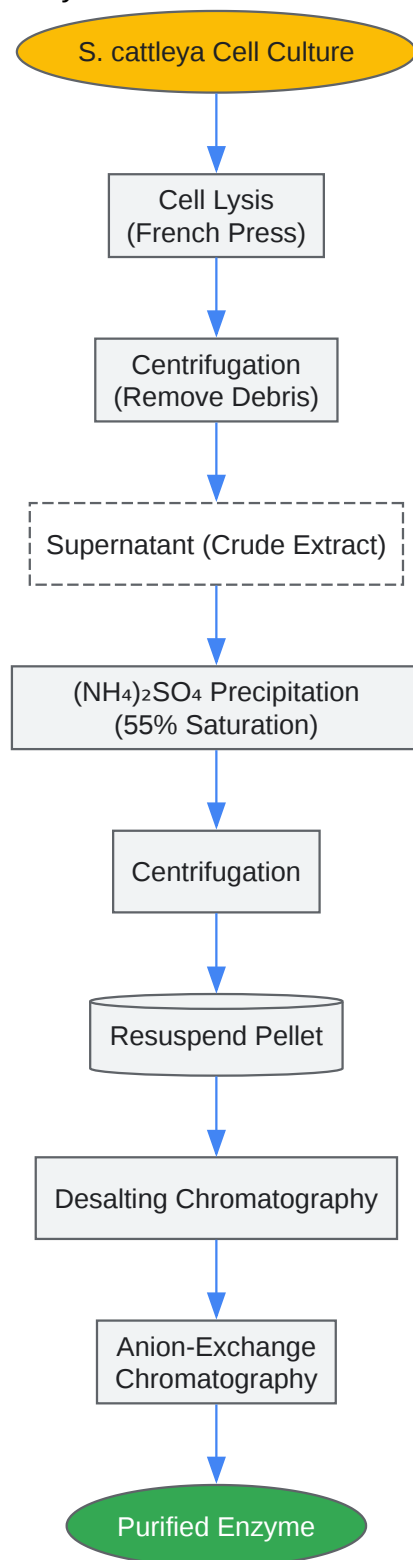
This automated synthesis allows for high starting radioactivities, with typical decay-corrected radiochemical yields around 26% ± 3% and a synthesis time of approximately 45 minutes.[16]

### Purification Protocol for a Related Enzyme (Fluoroacetaldehyde Dehydrogenase)

The purification of enzymes that interact with **fluoroacetaldehyde** provides a relevant experimental workflow. The following protocol was used to isolate **fluoroacetaldehyde** dehydrogenase from *S. cattleya*.[\[14\]](#)[\[17\]](#)

- Cell Lysis: Cells are disrupted using a French pressure cell in a cooled potassium phosphate buffer (pH 6.5) containing dithiothreitol and EDTA.
- Centrifugation: Cell debris is removed by high-speed centrifugation (e.g., 48,000 x g for 20 minutes at 4°C).
- Ammonium Sulfate Precipitation: The supernatant is brought to 55% saturation with solid (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>, stirred, and centrifuged again. The resulting protein pellet is resuspended in buffer.
- Desalting: The resuspended protein solution is desalted, for example, using a Hi-Trap desalting column.
- Anion-Exchange Chromatography: The desalted protein is applied to an anion-exchange column (e.g., DEAE-Sepharose). The target enzyme is then eluted using a salt gradient (e.g., 0.25 M KCl).[\[14\]](#)

## Enzyme Purification Workflow



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Caption: Workflow for purifying **fluoroacetaldehyde** dehydrogenase.

## Safety and Handling

**Fluoroacetaldehyde** is a hazardous chemical and must be handled with appropriate safety precautions.

- **Handling:** Work in a well-ventilated area, preferably a chemical fume hood.<sup>[9]</sup> Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.<sup>[9]</sup> Use non-sparking tools and take measures to prevent electrostatic discharge.<sup>[9]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials.<sup>[9]</sup>
- **First Aid:**
  - **Inhalation:** Move to fresh air. If breathing is difficult, administer oxygen.<sup>[9]</sup>
  - **Skin Contact:** Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.<sup>[9]</sup>
  - **Eye Contact:** Rinse with pure water for at least 15 minutes and seek medical attention.<sup>[9]</sup>
  - **Ingestion:** Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.<sup>[9]</sup>
- **Disposal:** Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material can be incinerated at a licensed chemical destruction plant.<sup>[9]</sup>

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